molecular formula C10H9FO4 B3092194 2-(2-Fluorophenyl)butanedioic acid CAS No. 1225531-03-2

2-(2-Fluorophenyl)butanedioic acid

Cat. No. B3092194
CAS RN: 1225531-03-2
M. Wt: 212.17
InChI Key: KPKJCNYCVCNXTN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)butanedioic acid, also known as FUMA, is a dicarboxylic acid that contains a phenyl ring and a fluorine atom attached to its carbon chain. It is considered a derivative of fumaric acid. The IUPAC name for this compound is 2-(2-fluorophenyl)succinic acid .


Molecular Structure Analysis

The molecular weight of 2-(2-Fluorophenyl)butanedioic acid is 212.18 . The InChI code for this compound is 1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

2-(2-Fluorophenyl)butanedioic acid is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols, like 1,3-propanediol and 2,3-butanediol, have wide applications, indicating that compounds like 2-(2-Fluorophenyl)butanedioic acid could also find utility in similar domains. The separation and purification processes for these diols are crucial for their application in the production of polymers and solvents, suggesting potential industrial applications for similar compounds (Zhi-Long Xiu & A. Zeng, 2008).

Non-carcinogenicity of Related Diols

Research on 1,4-Butanediol suggests its non-carcinogenic nature, which could imply that structurally related compounds, such as 2-(2-Fluorophenyl)butanedioic acid, might also possess low toxicity, making them suitable for various applications ranging from industrial to pharmaceutical without significant carcinogenic risks (R. Irwin, 2006).

Biotechnological Routes for Chemical Production

The use of lactic acid produced from biomass for generating various chemicals highlights a biotechnological approach to chemical synthesis. Similarly, compounds like 2-(2-Fluorophenyl)butanedioic acid might be derived from or used in biotechnological processes to produce value-added chemicals, indicating their potential in sustainable chemical synthesis (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Environmental Degradation of Fluorinated Compounds

The microbial degradation of polyfluoroalkyl chemicals suggests environmental pathways for breaking down fluorine-containing compounds. This research area could be relevant to understanding how compounds like 2-(2-Fluorophenyl)butanedioic acid interact with environmental systems and how they can be responsibly managed (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Toxicity and Safety of Fluorophores

The toxicity profile of fluorophores used in molecular imaging offers a framework for assessing the safety of similar fluorinated compounds. Understanding the cytotoxic and mutagenic properties of these compounds is crucial for their application in medical imaging and diagnostics, suggesting a potential area of interest for the safety assessment of 2-(2-Fluorophenyl)butanedioic acid (Raphael E. Alford et al., 2009).

Safety and Hazards

The safety information for 2-(2-Fluorophenyl)butanedioic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-fluorophenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKJCNYCVCNXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)butanedioic acid

CAS RN

1225531-03-2
Record name 2-(2-fluorophenyl)butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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